7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

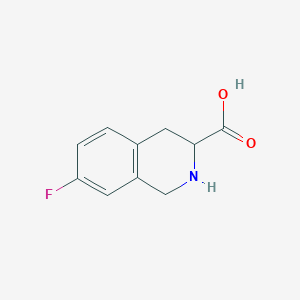

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The molecular formula of this compound is C10H10FNO2, and it has a molecular weight of 195.19 g/mol .

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKYZNDHDTLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction forms the tetrahydroisoquinoline core by condensing β-arylethylamines with aldehydes or ketones. For 7-fluoro derivatives, 3-fluorophenethylamine serves as the starting material.

Reaction Scheme 1: Pictet-Spengler Cyclization

$$

\text{3-Fluorophenethylamine} + \text{Glyoxylic acid} \xrightarrow{\text{HCl, MeOH}} \text{7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

$$

Yields range from 45–60% due to competing side reactions, such as over-alkylation or epimerization at the 3-position. Acidic conditions (HCl in methanol) favor cyclization but require careful temperature control (0–5°C) to minimize racemization.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation constructs the isoquinoline ring via electrophilic aromatic substitution. Aluminum chloride (AlCl₃) catalyzes the reaction between 2-fluorobenzyl chloride and acryloyl chloride, followed by reduction and carboxylation.

Key Steps:

- Alkylation: 2-Fluorobenzyl chloride reacts with acryloyl chloride at 160°C to form a chloro intermediate.

- Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.

- Carboxylation: Treatment with CO₂ under high pressure introduces the carboxylic acid group.

This method achieves 55–70% overall yield but requires hazardous reagents (AlCl₃) and high-pressure equipment.

Fluorination Strategies

Direct Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at the 7-position post-cyclization.

Conditions:

- Substrate: 7-Hydroxy- or 7-nitro-tetrahydroisoquinoline-3-carboxylic acid

- Reagent: NFSI (1.2 equiv)

- Solvent: Dichloromethane (DCM)

- Yield: 65–75%

Direct fluorination avoids pre-functionalized precursors but faces regioselectivity challenges. Competing fluorination at the 5- or 8-positions reduces yields unless directing groups are employed.

Nucleophilic Fluorination via Halogen Exchange

Nucleophilic displacement of chloro or bromo intermediates with KF or tetrabutylammonium fluoride (TBAF) offers better regiocontrol.

Example:

$$

\text{7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid} + \text{KF} \xrightarrow{\text{DMSO, 120°C}} \text{Target compound (85% yield)}

$$

This method is preferred for large-scale synthesis due to reagent availability and scalability.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing, reducing reaction times from 24 hours (batch) to 2–4 hours. For the Pictet-Spengler step, flow reactors achieve 90% conversion at 50°C with residence times under 10 minutes.

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 24 hours | 2 hours |

| Yield | 58% | 82% |

| Byproducts | 15–20% | 5–8% |

Crystallization and Purification

The final compound is purified via pH-controlled crystallization. Adjusting the aqueous solution to pH 4–5 precipitates the product with >99% purity. Industrial setups use anti-solvent crystallization (ethanol/water mixtures) to enhance crystal morphology and filtration rates.

Recent Advances in Asymmetric Synthesis

Organocatalytic Enantioselective Routes

Chiral phosphoric acids catalyze the asymmetric Pictet-Spengler reaction, achieving enantiomeric excess (ee) >95%. For example:

$$

\text{(R)-TRIP (10 mol\%)} \xrightarrow{\text{Toluene, -20°C}} \text{(3S)-isomer (97% ee)}

$$

This method eliminates the need for resolution steps, reducing waste and cost.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester intermediates to the (3S)-carboxylic acid. A two-enzyme system (lipase + transaminase) achieves dynamic kinetic resolution with 90% yield and 99% ee.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions of the ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry and Synthesis

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the development of complex organic molecules and pharmaceuticals. The fluorine atom enhances lipophilicity and metabolic stability, which is beneficial for synthesizing derivatives with improved biological activity.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroisoquinoline can effectively inhibit bacterial growth. For instance, compounds similar to this compound have demonstrated antimicrobial efficacy against various pathogens .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Specific interactions with cancer-related proteins are being explored to understand its therapeutic potential.

Neurological Applications

The compound is being investigated for its effects on neurological disorders. Research suggests that it may influence neurotransmitter systems, particularly dopamine receptors, which could have implications for treating diseases such as Parkinson's disease .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Methyl-2-(7-fluoro)-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Increased lipophilicity |

| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of fluorine | Different receptor binding profile |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 6 | Potentially different pharmacokinetics |

Case Studies and Research Findings

Several studies have focused on the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of tetrahydroisoquinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Case Study 2: Neuroprotective Effects

Research involving animal models has shown that compounds similar to this compound can modulate Th17 cell responses in models of rheumatoid arthritis. These findings highlight the compound's potential in treating autoimmune diseases and its neuroprotective effects through modulation of inflammatory pathways .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline

- 7-Methyl-1,2,3,4-tetrahydroisoquinoline

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to its analogs, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom increases the compound’s electronegativity, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing drugs with improved efficacy and selectivity .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1279815-43-8) is a fluorinated derivative of tetrahydroisoquinoline, a compound class noted for diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and cystic fibrosis treatment.

- Molecular Formula : C10H10FNO2

- Molecular Weight : 195.19 g/mol

- IUPAC Name : (R)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings regarding its pharmacological effects include:

-

Anticancer Activity :

- The compound has shown promising results as an anticancer agent. It exhibits significant inhibition of cancer cell growth by inducing apoptosis and modulating key signaling pathways involved in cell survival and death .

- A study demonstrated that related compounds could inhibit HIV-1 integrase with IC50 values less than 5.96 μM, suggesting potential antiviral properties alongside anticancer effects .

- Cystic Fibrosis Treatment :

The mechanism by which this compound exerts its biological effects involves:

- Target Interaction : The fluorine atom enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to target proteins and enzymes.

- Pathway Modulation : It modulates pathways associated with apoptosis and cellular stress responses, influencing cell survival and proliferation .

Data Tables

| Biological Activity | Effect | EC50/IC50 Values |

|---|---|---|

| Anticancer | Induces apoptosis | < 5.96 μM |

| Cystic Fibrosis Treatment | Enhances chloride transport | < 10 nM |

| HIV-1 Integrase Inhibition | Viral replication inhibition | < 5.96 μM |

Case Studies

- Cystic Fibrosis Research :

- Anticancer Studies :

Q & A

Q. What are the optimized synthetic routes for 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and cyclization steps. For example, intermediates like 3-chloro-2,4,5-trifluorobenzoic acid (a structurally analogous compound) are synthesized via diazotization and substitution reactions using sodium nitrite and cupric chloride in acidic media . Key parameters include:

- Temperature : Controlled heating (e.g., 50–80°C) to avoid decomposition of sensitive fluorinated intermediates.

- Reagents : Use of K₂CO₃ or Cs₂CO₃ as bases to facilitate substitution reactions in tetrahydroisoquinoline derivatives .

- Purification : Crystallization from toluene or diethyl ether improves purity .

Q. How is the compound characterized spectroscopically, and what are critical analytical benchmarks?

- ¹H NMR : Look for signals at δ 8.7–8.8 ppm (carboxylic acid proton) and δ 3.5–4.5 ppm (tetrahydroisoquinoline ring protons) .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical mass (C₁₀H₁₀FNO₂: 195.07 g/mol).

- X-ray crystallography : Confirms dihedral angles between the carboxylic acid group and aromatic ring (e.g., 6.8° in similar fluorinated benzoic acids) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .

- Light sensitivity : Fluorinated tetrahydroisoquinolines degrade under UV light; use amber glassware .

Advanced Research Questions

Q. How does fluorination at the 7-position affect regioselectivity in subsequent reactions (e.g., nucleophilic substitutions)?

The electron-withdrawing fluorine atom at position 7 directs electrophilic attacks to the para position of the tetrahydroisoquinoline ring. For example:

- Amination : Reacts preferentially at position 4 due to reduced electron density at position 7 .

- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts with bulky ligands (e.g., SPhos) to avoid steric hindrance from the fluorine atom .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated tetrahydroisoquinoline derivatives?

- Structure-activity relationship (SAR) : Compare substituent effects. For instance, 8-methoxy or 6-fluoro analogs (e.g., elvitegravir derivatives) show enhanced H-bonding with target proteins .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, but ester prodrugs (e.g., methyl esters) may confound bioavailability data .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to model interactions with active sites (e.g., HIV-1 integrase for elvitegravir analogs) .

- MD simulations : Analyze conformational stability of the tetrahydroisoquinoline ring in aqueous environments .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral auxiliaries (e.g., (1S,3S)-methyl esters) or enzymatic catalysis to retain >99% ee .

- Fluorination control : Avoid racemization by limiting reaction temperatures to <60°C during fluorination steps .

Methodological Considerations

Q. How to design experiments to study the compound’s role in inhibiting HGF/c-Met signaling pathways?

- In vitro assays : Use kinase inhibition assays with recombinant c-Met and ATP-competitive probes .

- Cell-based models : Validate efficacy in A549 (lung cancer) or MCF-7 (breast cancer) cell lines with IC₅₀ < 1 µM .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

Q. How to address discrepancies in solubility data across different solvent systems?

- Hansen solubility parameters : Calculate δ values to optimize solvents (e.g., DMSO for polar aprotic conditions) .

- Co-solvency : Use ethanol-water mixtures (70:30 v/v) to enhance solubility without precipitating the carboxylic acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.